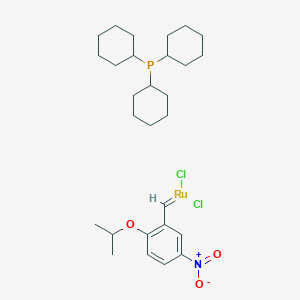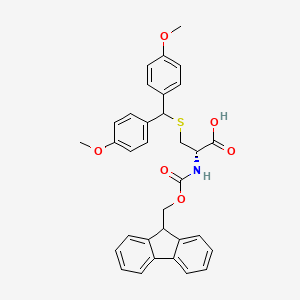
H-L-Arg(Pbf)-NH2 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-L-Arg(Pbf)-NH2 HCl, also known as L-Arginyl-L-phenylalanine-L-histidine hydrochloride, is a peptide that has been studied for its potential medical applications. It is an artificial peptide that consists of three amino acids: L-Arginine, L-Phenylalanine, and L-Histidine. This peptide has been studied for its potential therapeutic use in treating a variety of conditions, including cardiovascular diseases, inflammation, and cancer.
Wissenschaftliche Forschungsanwendungen
H-L-Arg(Pbf)-NH2 HCl has been studied for its potential therapeutic use in treating a variety of conditions. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, it has been found to have cardioprotective effects, as it has been shown to reduce the risk of cardiovascular diseases. Furthermore, it has been studied for its potential use in treating neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Wirkmechanismus
The mechanism of action of H-L-Arg(Pbf)-NH2 HCl is not fully understood. However, it is believed that the peptide works by activating the nitric oxide synthase enzyme, which is responsible for the production of nitric oxide. Nitric oxide is an important molecule that plays a role in various physiological processes, such as vasodilation and inflammation. Additionally, the peptide has been found to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects
H-L-Arg(Pbf)-NH2 HCl has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant effects, which have been linked to its ability to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. Additionally, it has been found to have cardioprotective effects, as it has been shown to reduce the risk of cardiovascular diseases. Furthermore, it has been found to have anti-cancer properties, as it has been shown to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of H-L-Arg(Pbf)-NH2 HCl in lab experiments has several advantages. It is a cost-effective and versatile peptide that can be synthesized using the SPPS method. Additionally, it has a variety of biochemical and physiological effects, making it a useful tool for studying the effects of peptides on various conditions. However, there are also some limitations to using this peptide in lab experiments. It is not a naturally occurring peptide, so it may not be as effective as naturally occurring peptides. Additionally, it is difficult to study its mechanism of action, as it is not fully understood.
Zukünftige Richtungen
There are a variety of possible future directions for research on H-L-Arg(Pbf)-NH2 HCl. One possible direction is to further investigate its mechanism of action. Additionally, further research could be conducted to explore its potential therapeutic use in treating a variety of conditions, such as cardiovascular diseases, inflammation, and cancer. Furthermore, further research could be conducted to explore its potential use in treating neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Finally, further research could be conducted to explore its potential use in drug delivery systems.
Synthesemethoden
H-L-Arg(Pbf)-NH2 HCl can be synthesized using the solid-phase peptide synthesis (SPPS) method. This involves the sequential addition of amino acids to the solid support, followed by the addition of a protecting group to the amino acids. This method is advantageous because it is cost-effective and allows for the production of large amounts of peptides. Additionally, SPPS is a versatile method and can be used to synthesize a variety of peptides.
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O4S.ClH/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)24-18(22)23-8-6-7-14(20)17(21)25;/h14H,6-9,20H2,1-5H3,(H2,21,25)(H3,22,23,24);1H/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPWFKOBGSXFM-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N)N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N)N)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-L-Arg(Pbf)-NH2 HCl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)




![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)




